Alkylation and silylation of α-fluorobenzyl anion intermediates†
Organic & Biomolecular Chemistry Pub Date: 2023-11-03 DOI: 10.1039/D3OB01586F
Abstract
Simple α-fluorobenzyl anions reacted with electrophiles such as non-activated alkyl halides and chlorotrimethylsilane. Upon treatment with LTMP as the base, fluoromethylbenzenes took part in the formation of α-monofluorobenzyl anions without stabilizing o-substituents. Furthermore, the resulting α-silyl fluoromethylbenzenes reacted with electrophiles such as acetophenone and benzaldehyde in the presence of cesium fluoride to form α-fluorobenzylated alcohols.
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Journal Name:Organic & Biomolecular Chemistry
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